molecular formula C8H8BrFO2 B8675925 2-(4-Bromo-3-fluorophenoxy)ethanol CAS No. 1467062-17-4

2-(4-Bromo-3-fluorophenoxy)ethanol

Cat. No.: B8675925
CAS No.: 1467062-17-4
M. Wt: 235.05 g/mol
InChI Key: DTIPUUUFOZNHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-fluorophenoxy)ethanol is a halogenated aromatic ether-alcohol characterized by a bromine atom at the para position and a fluorine atom at the meta position on the phenoxy ring. The ethanol moiety is linked via an ether oxygen to the substituted benzene ring. For example, related compounds such as 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine (CAS: 1482403-55-3) and 3-(4-Bromo-3-fluorophenoxy)piperidine (listed in ) share the core phenoxyethanol scaffold but differ in substituents (e.g., pyrrolidine or piperidine rings) .

Key structural features include:

  • Halogenation: Bromine and fluorine substituents enhance electronic effects (e.g., electron-withdrawing properties) and influence reactivity.
  • Ether linkage: The oxygen bridge between the aromatic ring and ethanol group contributes to solubility in polar solvents.
  • Hydroxyl group: The terminal -OH group enables hydrogen bonding, impacting solubility and biological interactions.

Properties

CAS No.

1467062-17-4

Molecular Formula

C8H8BrFO2

Molecular Weight

235.05 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenoxy)ethanol

InChI

InChI=1S/C8H8BrFO2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,11H,3-4H2

InChI Key

DTIPUUUFOZNHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCO)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(4-Bromo-3-fluorophenoxy)ethanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Applications/Properties Reference
This compound C₈H₇BrFO₂ 245.04* -Br (para), -F (meta), -OCH₂CH₂OH Potential intermediate in drug synthesis N/A†
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine C₁₂H₁₅BrFNO 288.17 Pyrrolidine ring, -OCH₂CH₂- linker Pharmaceutical intermediates
3-(4-Bromo-3-fluorophenoxy)piperidine C₁₁H₁₃BrFNO 274.14 Piperidine ring, -O- linker Not specified (research compound)
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol C₂₂H₁₉BrN₃OS 463.37 Triazole ring, -S- linker, -OH group Antimicrobial/antifungal agents
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₆O₃ 278.37 Branched alkyl chain, -OCH₂CH₂OCH₂CH₂OH Surfactant or solvent

Key Comparative Analysis

Electronic Effects vs. Bioactivity Bromine and fluorine in this compound increase electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (), where the bulky alkyl group sterically hinders reactivity but enhances lipophilicity for surfactant applications . In 3-(4-Bromo-3-fluorophenoxy)piperidine, the piperidine ring introduces basicity, enabling interactions with biological targets (e.g., enzymes or receptors) .

Solubility and Pharmacokinetics The hydroxyl group in this compound improves water solubility compared to non-hydroxylated analogs like 1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanone (), which is highly hydrophobic due to the trifluoromethyl group . Ether-linked compounds (e.g., this compound) generally exhibit better solubility than sulfide-linked analogs like (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol () .

Synthetic Utility this compound can serve as a precursor for coupling reactions, similar to the synthesis of 2'-((4-Bromo-3-fluorophenoxy)methyl)-2-butyl-5-(trifluoromethyl)-4,4'-bipyridine (), which uses a phenoxy-methyl intermediate . In contrast, 2-Amino-2-(4-bromophenyl)ethanol () is tailored for chiral synthesis in pharmaceuticals due to its amino-alcohol functionality .

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